
2-(Diphenylmethyl)-2H-1,3-benzodithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethyl)-2H-1,3-benzodithiole is an organic compound characterized by the presence of a diphenylmethyl group attached to a benzodithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)-2H-1,3-benzodithiole typically involves the reaction of diphenylmethane derivatives with benzodithiole precursors. One common method is the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction forms the diphenylmethyl group, which can then be further reacted with benzodithiole under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylmethyl)-2H-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diphenylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted diphenylmethyl derivatives.
Scientific Research Applications
2-(Diphenylmethyl)-2H-1,3-benzodithiole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-2H-1,3-benzodithiole involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Diphenylmethane: A simpler analog with a similar diphenylmethyl group but lacking the benzodithiole ring.
Benzhydrol: Another related compound with a hydroxyl group instead of the dithiole ring.
Modafinil: A compound with a diphenylmethyl moiety attached to a sulfinyl group, used as a wakefulness-promoting agent.
Uniqueness: 2-(Diphenylmethyl)-2H-1,3-benzodithiole is unique due to the presence of the benzodithiole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
112520-00-0 |
|---|---|
Molecular Formula |
C20H16S2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-benzhydryl-1,3-benzodithiole |
InChI |
InChI=1S/C20H16S2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-21-17-13-7-8-14-18(17)22-20/h1-14,19-20H |
InChI Key |
RPUXSJYIUJUIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2SC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
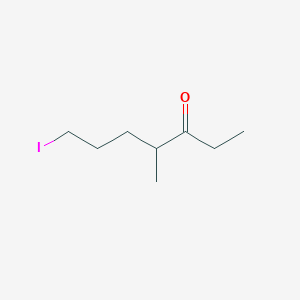


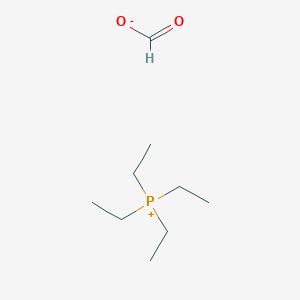
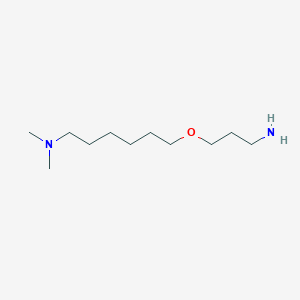
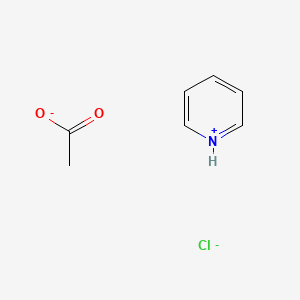
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
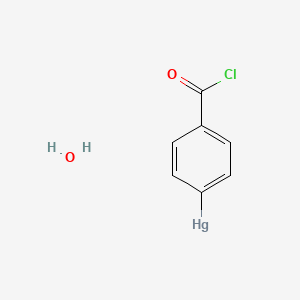
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)


